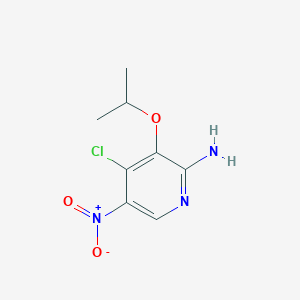
4-Chloro-3-isopropoxy-5-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-isopropoxy-5-nitropyridin-2-amine is a chemical compound with the molecular formula C8H10ClN3O3. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-isopropoxy-5-nitropyridin-2-amine typically involves the nitration of a pyridine derivative followed by chlorination and isopropoxylation. One common method includes the following steps:
Nitration: The starting material, 3-isopropoxypyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.
Isopropoxylation: Finally, the compound undergoes isopropoxylation using isopropyl alcohol in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-isopropoxy-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of 4-Chloro-3-isopropoxy-5-aminopyridin-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-isopropoxy-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-3-isopropoxy-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine and isopropoxy groups can influence the compound’s binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitropyridin-2-amine
- 4-Chloro-3-iodo-5-nitropyridin-2-amine
- 4-Chloro-5-iodo-3-nitropyridin-2-amine
Uniqueness
4-Chloro-3-isopropoxy-5-nitropyridin-2-amine is unique due to the presence of the isopropoxy group, which can enhance its solubility and reactivity compared to other similar compounds. This structural feature can also influence its biological activity, making it a valuable compound for further research and development .
Biological Activity
4-Chloro-3-isopropoxy-5-nitropyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C10H12ClN3O2, and it features a pyridine ring substituted with a chlorine atom, an isopropoxy group, and a nitro group. These substituents are critical in determining the compound's biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Interactions : The compound has been shown to disrupt protein-protein interactions, particularly involving the c-Myc-Max complex, which plays a crucial role in cell proliferation and cancer progression .
- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. They often undergo reduction in microbial cells to produce reactive intermediates that damage DNA and other cellular components .
- Anti-inflammatory Effects : Compounds with nitro groups can modulate inflammatory pathways by interacting with signaling proteins, thus exhibiting anti-inflammatory properties .
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of this compound:
Case Studies
- Cancer Cell Lines : In studies involving various cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer), this compound showed dose-dependent cytotoxicity, indicating potential as an anticancer agent.
- Antiviral Activity : A structure-activity relationship (SAR) study indicated that derivatives similar to this compound exhibited antiviral activity against Hepatitis C Virus (HCV), suggesting it may serve as a lead compound for further antiviral drug development .
Properties
Molecular Formula |
C8H10ClN3O3 |
|---|---|
Molecular Weight |
231.63 g/mol |
IUPAC Name |
4-chloro-5-nitro-3-propan-2-yloxypyridin-2-amine |
InChI |
InChI=1S/C8H10ClN3O3/c1-4(2)15-7-6(9)5(12(13)14)3-11-8(7)10/h3-4H,1-2H3,(H2,10,11) |
InChI Key |
WJGJQAFZNCTARY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CN=C1N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















